![molecular formula C23H22N2OS B2511809 4-cyclohex-3-en-1-yl-2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 337501-11-8](/img/structure/B2511809.png)
4-cyclohex-3-en-1-yl-2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile . It has a molecular formula of C23H22N2OS and a molecular weight of 374.5.
Synthesis Analysis
The synthesis of this compound involves a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction is catalyzed by a sodium alkoxide solution (sodium ethoxide or sodium methoxide) .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclohexene ring attached to a pyridine ring via a sulfanyl group . The structure also includes a phenacyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Knoevenagel condensation, a Stork alkylation, and an intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Physical And Chemical Properties Analysis
The compound exhibits an IR spectrum peak at 2218 cm-1, which corresponds to the C≡N bond . The 1H NMR spectrum shows various peaks, indicating the presence of different types of hydrogen atoms in the molecule .Aplicaciones Científicas De Investigación
Cyclohexene Derivatives in Catalytic Oxidation
Catalytic Oxidation of Cyclohexene : Cyclohexene and its derivatives are widely studied for their roles in catalytic oxidation processes. These processes are key in producing industrially valuable intermediates such as cyclohexanone and cyclohexanol from cyclohexene. Catalytic oxidation can lead to a variety of products, indicating the versatility of cyclohexene derivatives in synthetic chemistry. This makes them valuable for developing new synthetic routes and materials in the chemical industry (Cao et al., 2018).
Pyridine Derivatives in Drug Discovery
Pyrrolidine in Drug Discovery : Pyridine derivatives, including those with complex structures such as the one mentioned, often play a crucial role in medicinal chemistry. They are used to design compounds for treating human diseases. Pyridine and its derivatives are recognized for their ability to efficiently explore pharmacophore space due to their structural versatility. This makes them suitable for developing novel biologically active compounds with potential therapeutic applications (Petri et al., 2021).
Pyridine Derivatives in Chemosensing
Chemosensing Applications : Pyridine derivatives are significant in chemosensing due to their high affinity for various ions and neutral species. This property allows them to be used as effective chemosensors for detecting various species, contributing to environmental, agricultural, and biological applications. The versatility in functionalization of pyridine derivatives underlines their importance in the development of new sensing materials and analytical methods (Abu-Taweel et al., 2022).
Heterocyclic N-oxide Molecules in Synthesis and Drug Development
Organic Synthesis and Drug Applications : Heterocyclic N-oxide molecules, related to pyridine N-oxides, are utilized in various domains including organic synthesis, catalysis, and drug development. These compounds exhibit a broad range of functionalities, making them essential in designing catalysts, developing asymmetric synthesis methods, and exploring medicinal applications such as anticancer, antibacterial, and anti-inflammatory drugs (Li et al., 2019).
Mecanismo De Acción
The synthesized derivatives of this compound have been employed as novel inhibitors for carbon steel corrosion in a molar H2SO4 medium . The corrosion protection proficiency was investigated by electrochemical measurements and surface morphology examinations . The results show that the derivatives exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM of the compound .
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyclohex-3-en-1-yl-2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS/c24-14-19-22(17-10-5-2-6-11-17)18-12-7-13-20(18)25-23(19)27-15-21(26)16-8-3-1-4-9-16/h1-5,8-9,17H,6-7,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOCIZTUSUZDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3CCC=CC3)C#N)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester](/img/structure/B2511726.png)

![methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2511731.png)
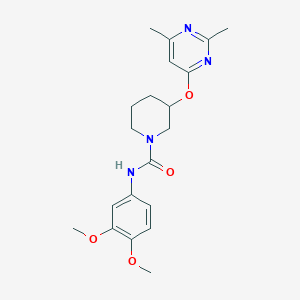
![N-(3-chloro-4-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2511733.png)
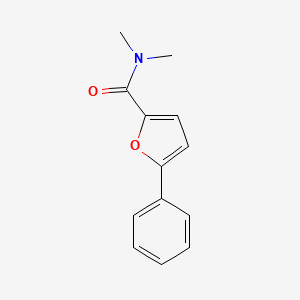
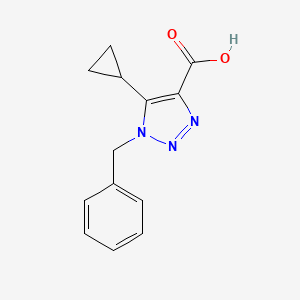
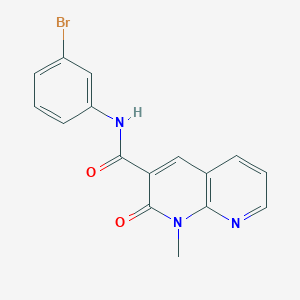
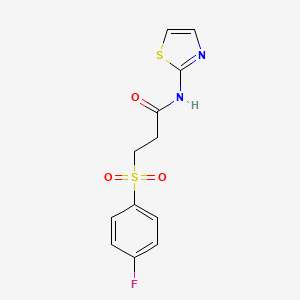
![1-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2511740.png)
![5-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-1,3-benzodioxole](/img/structure/B2511741.png)
![(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511742.png)
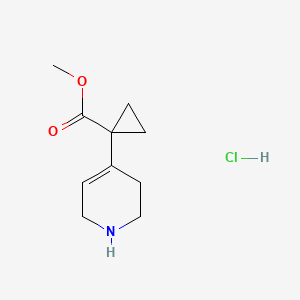
![N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2511745.png)
